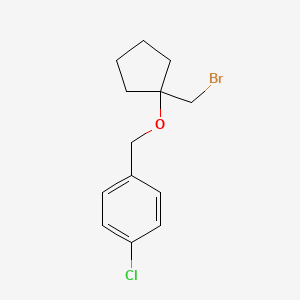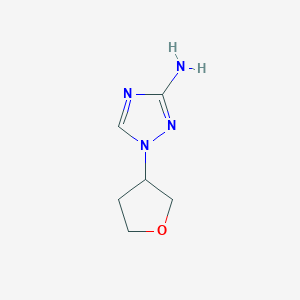
8-Chloro-5-methanesulfonylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-5-methanesulfonylquinoline is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of applications in various fields, including medicinal chemistry, organic synthesis, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-methanesulfonylquinoline typically involves the chlorination of quinoline derivatives followed by the introduction of the methanesulfonyl group. One common method includes:
Chlorination: The starting material, quinoline, is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the 8th position.
Methanesulfonylation: The chlorinated quinoline is then reacted with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine to introduce the methanesulfonyl group at the 5th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反応の分析
Types of Reactions
8-Chloro-5-methanesulfonylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate), solvents (dimethylformamide, dichloromethane).
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (acetic acid, water).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Coupling Reactions: Boronic acids, palladium catalysts, bases (potassium carbonate, cesium carbonate), solvents (toluene, ethanol).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
8-Chloro-5-methanesulfonylquinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including dyes, pigments, and agrochemicals.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
作用機序
The mechanism of action of 8-Chloro-5-methanesulfonylquinoline involves its interaction with specific molecular targets and pathways. The chlorine and methanesulfonyl groups enhance its binding affinity to target proteins and enzymes. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce cell death in microbial and cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Chloro-8-hydroxyquinoline: Known for its antimicrobial properties and used in topical treatments.
8-Hydroxyquinoline-5-sulfonic acid: Used in analytical chemistry and as a chelating agent.
5-Chloro-7-iodo-8-quinolinol: Used as an antifungal and antibacterial agent.
Uniqueness
8-Chloro-5-methanesulfonylquinoline is unique due to the presence of both chlorine and methanesulfonyl groups, which enhance its chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C10H8ClNO2S |
|---|---|
分子量 |
241.69 g/mol |
IUPAC名 |
8-chloro-5-methylsulfonylquinoline |
InChI |
InChI=1S/C10H8ClNO2S/c1-15(13,14)9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,1H3 |
InChIキー |
SHUXTOYOOUYIDE-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


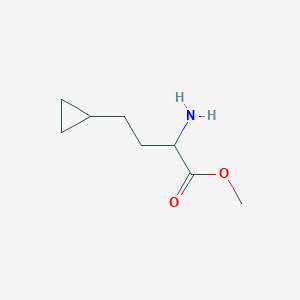
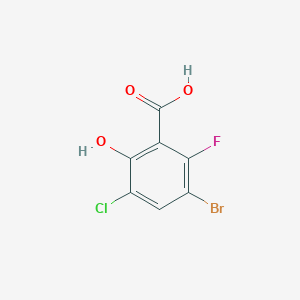

![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-phenoxyphenyl)propanoic acid](/img/structure/B13629661.png)

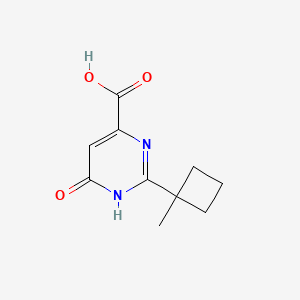

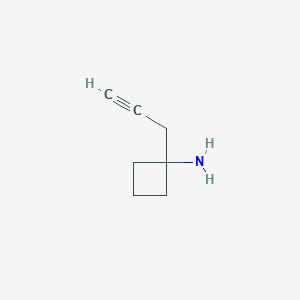
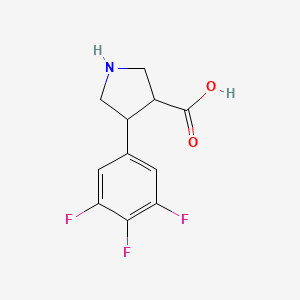
![N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide](/img/structure/B13629708.png)
